6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various synthetic routes, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods often employ these strategies to ensure high yield and purity.
Chemical Reactions Analysis
6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents such as sodium borohydride.
Substitution: This compound can undergo substitution reactions, particularly at the bromine atom, using reagents like organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid can be compared with other similar compounds within the imidazo[1,2-a]pyridine family. Some of these similar compounds include:
- 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
- Imidazo[1,2-a]pyridine derivatives with different substituents
What sets this compound apart is its specific substitution pattern, which can confer unique chemical and biological properties.
Properties
Molecular Formula |
C8H6BrN3O2 |
---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
6-amino-8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6BrN3O2/c9-5-1-4(10)3-12-6(8(13)14)2-11-7(5)12/h1-3H,10H2,(H,13,14) |
InChI Key |
HQRBPPYAYQLZFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1N)C(=O)O)Br |
Origin of Product |
United States |
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